Product packaging for (1,3,4-Thiadiazol-2-yl)methanamine(Cat. No.:CAS No. 389630-98-2)

(1,3,4-Thiadiazol-2-yl)methanamine

Cat. No.: B1602879
CAS No.: 389630-98-2
M. Wt: 115.16 g/mol
InChI Key: MGOALIGCJKNQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Core in Drug Discovery

The 1,3,4-thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a cornerstone in the design and development of new drugs. nih.govnih.gov Its significance stems from its unique chemical properties and its ability to act as a bioisostere for other key chemical groups, such as pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows 1,3,4-thiadiazole derivatives to interact with biological targets, including enzymes and receptors, and in some cases, interfere with processes like DNA replication. mdpi.com

The mesoionic character of the 1,3,4-thiadiazole ring is another crucial feature, enabling it to traverse biological membranes and effectively reach its target proteins. mdpi.com Furthermore, the presence of carbon-sulfur sigma orbitals creates regions of low electron density on the sulfur atom, facilitating interactions with biological targets. mdpi.com This combination of properties makes the 1,3,4-thiadiazole scaffold a versatile and highly sought-after component in the medicinal chemist's toolkit. researchgate.neteurekaselect.com

Historical Context and Evolution of Thiadiazole Research

The journey of thiadiazole research in medicinal chemistry has been one of continuous discovery and innovation. Since the initial synthesis of 1,3,4-thiadiazole compounds with antibacterial activity in the 1950s, the field has witnessed the development of numerous derivatives with a wide array of therapeutic applications. nih.gov Early research laid the groundwork, and over the decades, medicinal chemists have extensively explored the structure-activity relationships of these compounds. nih.govresearchgate.net

The evolution of research has been marked by the strategic modification of the thiadiazole ring to enhance potency and reduce toxicity. researchgate.net This has led to the creation of hybrid molecules, where the 1,3,4-thiadiazole core is combined with other pharmacologically active moieties to produce compounds with diverse and potent biological effects. nih.gov The ongoing investigation into novel synthetic methodologies, such as one-pot synthesis techniques, continues to expand the chemical space of accessible 1,3,4-thiadiazole derivatives, paving the way for the discovery of next-generation therapeutics. encyclopedia.pub

Overview of Pharmacological Relevance of 1,3,4-Thiadiazole Derivatives

The pharmacological importance of 1,3,4-thiadiazole derivatives is vast and well-documented. This versatile scaffold is a key structural component in a multitude of drugs spanning various therapeutic categories. nih.gov The inherent bioactivity of the 1,3,4-thiadiazole moiety has been shown to be enhanced through various substitutions and modifications, allowing for the fine-tuning of their pharmacological profiles. researchgate.net

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of biological activities, as detailed in the table below.

Pharmacological ActivityDescriptionKey Research Findings
Antimicrobial Effective against a range of bacteria and fungi. researchgate.netijpcbs.comSome derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. ijpcbs.com Others have displayed potent antifungal properties. nih.gov
Anticancer Exhibit cytotoxic effects against various cancer cell lines. nih.govresearchgate.netCertain derivatives have demonstrated potent anticancer activity, with some showing selectivity towards specific cancer cell types. mdpi.comresearchgate.net
Antiviral Inhibit the replication of various viruses. nih.govnih.govResearch has highlighted the potential of these compounds in combating viruses like the tobacco mosaic virus. researchgate.net
Anti-inflammatory Possess properties that can reduce inflammation. researchgate.netnih.govStudies have identified derivatives with appreciable anti-inflammatory activity. nih.gov
Anticonvulsant Show potential in managing seizures. nih.govresearchgate.netThe 1,3,4-thiadiazole nucleus is a feature in compounds with known anticonvulsant effects. nih.gov
Antitubercular Active against Mycobacterium tuberculosis. mdpi.comSome derivatives have shown significant inhibition against multidrug-resistant tuberculosis strains. mdpi.com

This broad range of activities underscores the immense therapeutic potential of the 1,3,4-thiadiazole scaffold in addressing a wide variety of diseases. researchgate.netmdpi.comsarpublication.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3S B1602879 (1,3,4-Thiadiazol-2-yl)methanamine CAS No. 389630-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4-thiadiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-1-3-6-5-2-7-3/h2H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOALIGCJKNQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618725
Record name 1-(1,3,4-Thiadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389630-98-2
Record name 1,3,4-Thiadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389630-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3,4-Thiadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,4 Thiadiazol 2 Yl Methanamine and Its Analogues

Classical and Contemporary Approaches to 1,3,4-Thiadiazole (B1197879) Ring Formation

The construction of the 1,3,4-thiadiazole ring is a well-established area of organic synthesis, with numerous methods available. A predominant and versatile strategy involves the cyclization of thiosemicarbazide (B42300) and its derivatives.

Thiosemicarbazides serve as fundamental building blocks for the 1,3,4-thiadiazole core due to their inherent N-N-C-S skeleton. Various electrophilic partners can be employed to achieve the desired cyclization.

A primary and widely utilized method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles is the condensation of thiosemicarbazides with carboxylic acids or their derivatives. This reaction typically proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes dehydrative cyclization. nih.govnih.gov The choice of dehydrating agent is crucial and can significantly influence the reaction conditions and yields. Commonly used reagents include strong acids such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). nih.govencyclopedia.pub

The proposed mechanism commences with a nucleophilic attack by the thioamide nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to ring closure, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. encyclopedia.pub

Reagent/CatalystStarting MaterialsProduct TypeReference
Polyphosphoric Acid (PPA)Thiosemicarbazide, Carboxylic Acid2-Amino-1,3,4-thiadiazole (B1665364) encyclopedia.pub
Phosphorus Oxychloride (POCl₃)Thiosemicarbazide, Aromatic Carboxylic Acids2-Amino-5-aryl-1,3,4-thiadiazole nih.gov
Sulfuric Acid (H₂SO₄)Thiosemicarbazide, Carboxylic Acid2,5-Disubstituted-1,3,4-thiadiazole nih.gov

Beyond carboxylic acids, a range of other electrophilic reagents can induce the cyclization of thiosemicarbazides to form the 1,3,4-thiadiazole ring. For instance, the reaction of thiosemicarbazones, which are themselves derived from the condensation of thiosemicarbazide with aldehydes, can undergo oxidative cyclization. nih.gov Reagents such as ferric chloride (FeCl₃) are effective for this transformation. nih.gov

Another important class of electrophiles are isothiocyanates. Reaction with isothiocyanates can lead to the formation of thiadiazole derivatives, often involving a multi-step sequence. nih.gov Furthermore, iodine-mediated oxidative cyclization of thiosemicarbazones provides an efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov

To improve efficiency and simplify procedures, several one-pot synthetic strategies have been developed. These methods avoid the isolation of intermediates, such as the acylthiosemicarbazide. A notable example is the use of polyphosphate ester (PPE) as a mild and effective reagent for the one-pot reaction between a thiosemicarbazide and a carboxylic acid, yielding 2-amino-1,3,4-thiadiazole derivatives without the need for harsh or toxic additives like POCl₃. encyclopedia.pubprepchem.com The reaction proceeds through three steps in a single pot: salt formation, dehydration to an intermediate, and subsequent cyclodehydration to the final thiadiazole product. encyclopedia.pub

Another one-pot approach utilizes deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, as both the solvent and catalyst for the reaction between carboxylic acids and thiosemicarbazide, offering a green and efficient synthesis method. acs.org

One-Pot Reagent/SystemKey AdvantagesProduct TypeReference
Polyphosphate Ester (PPE)Mild conditions, avoids toxic reagents2-Amino-1,3,4-thiadiazoles encyclopedia.pubprepchem.com
Deep Eutectic Solvent (DES)Green, recyclable catalyst, no organic solvent2-Amino-5-substituted-1,3,4-thiadiazoles acs.org

Once the 1,3,4-thiadiazole ring is formed, its derivatives can be synthesized through nucleophilic substitution reactions. The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole ring are electron-deficient, making them susceptible to nucleophilic attack. This reactivity allows for the introduction of various functional groups by displacing suitable leaving groups.

For example, 5-amino-1,3,4-thiadiazole-2(3H)-thione can be reacted with electrophiles like 1-(chloromethyl)-4-fluorobenzene in a nucleophilic substitution reaction, where the sulfur atom acts as the nucleophile to displace the chloride, forming a new C-S bond. acs.orgacs.org This S-alkylation is a common strategy to elaborate the thiadiazole scaffold. nih.gov

Cyclization Reactions Involving Thiosemicarbazides

Synthesis of Specific Substituted (1,3,4-Thiadiazol-2-yl)methanamine Analogues

The synthesis of analogues bearing a methanamine moiety, -(CH₂)NH₂, at the 2-position of the thiadiazole ring requires a different strategy than the direct amination of the ring. A common approach involves the preparation of a key intermediate, a 2-(halomethyl)-1,3,4-thiadiazole, followed by amination.

A plausible synthetic route to obtain a this compound analogue, such as N-((5-phenyl-1,3,4-thiadiazol-2-yl)methyl)acetamide, can be envisioned. This would typically start with the synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole. While direct synthesis is not widely reported in the provided search results, analogous syntheses of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles suggest that this can be achieved from the corresponding carboxylic acid (2-phenyl-1,3,4-thiadiazole-5-carboxylic acid) via reduction to the alcohol, followed by chlorination.

Once the 2-(chloromethyl) intermediate is obtained, the amine functionality can be introduced. A robust and well-established method for converting an alkyl halide to a primary amine is the Gabriel synthesis. youtube.com This method involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically using hydrazine, liberates the desired primary amine, in this case, (5-phenyl-1,3,4-thiadiazol-2-yl)methanamine. youtube.com This method avoids the common problem of over-alkylation often encountered with direct amination using ammonia. youtube.com

The resulting primary amine can then be acylated, for instance with acetic anhydride, to yield the corresponding acetamide (B32628) derivative.

Benzimidazole-Fused Thiadiazole Synthesis

The fusion of a benzimidazole (B57391) ring with a thiadiazole core leads to the creation of imidazo[2,1-b] encyclopedia.pubnih.govnih.govthiadiazole systems. These compounds are typically synthesized from benzimidazole precursors.

One common strategy involves using 2-mercaptobenzimidazole (B194830) as a starting material. nih.gov Another approach utilizes 2-(chloromethyl)-1H-benzo[d]imidazole, which can be reacted with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) in the presence of a base like potassium hydroxide (B78521) to form a key intermediate, 5-((1H-benzo[d]imidazol-2-yl)methylthio)-1,3,4-thiadiazol-2-amine. nih.gov This intermediate can then be further modified to produce a variety of fused heterocyclic compounds. nih.gov The synthesis of several new 1,3,4-thiadiazole and imidazo[2,1-b]1,3,4-thiadiazole derivatives starting from 1-ethyl or benzyl (B1604629) 2-(2-amino-1,3,4-thiadiazol-5-yl)thiomethylbenzimidazole has been reported. nih.gov

A plausible reaction mechanism involves the condensation of o-phenylenediamine (B120857) with chloroacetic acid to yield a dihydrobenzimidazole intermediate, which then aromatizes. A subsequent nucleophilic substitution by a thiol displaces the chloro group, setting the stage for further cyclization or derivatization. nih.gov

Table 1: Synthesis of Benzimidazole-Thiadiazole Precursors

Starting MaterialReagentProductYieldReference
2-(chloromethyl)-1H-benzo[d]imidazole5-amino-1,3,4-thiadiazole-2-thiol, KOH5-((1H-benzo[d]imidazol-2-yl)methylthio)-1,3,4-thiadiazol-2-amine80% nih.gov
o-phenylenediamineChloroacetic acid, 4N HCl2-(chloromethyl)-1H-benzo[d]imidazole90% nih.gov

Preparation of Functionalized Methanamine Side Chains

The introduction of a methanamine (-CH₂NH₂) group at the 2-position of the 1,3,4-thiadiazole ring is a critical step for creating the title compound. This is typically achieved through the transformation of a suitable precursor.

Reduction of Nitriles: A common strategy for synthesizing primary amines is the reduction of a nitrile (cyanide) group. This would involve the synthesis of 1,3,4-thiadiazole-2-carbonitrile (B8798023) as a key intermediate, which is then reduced to this compound using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Gabriel Synthesis: The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding over-alkylation. youtube.comyoutube.comyoutube.com This process involves the N-alkylation of potassium phthalimide with a suitable haloalkyl derivative, followed by the liberation of the primary amine. For the synthesis of this compound, the required precursor would be a 2-(halomethyl)-1,3,4-thiadiazole. The synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles has been reported, which are ideal substrates for this reaction. jocpr.com The reaction proceeds by treating thiosemicarbazides with monochloroacetyl chloride, resulting in cyclization to the chloromethyl derivative. jocpr.com The final amine is typically released from the phthalimide intermediate by reaction with hydrazine. youtube.com

Reduction of Amides: An alternative route is the reduction of a 2-carboxamide (B11827560) group. The synthesis of 1,3,4-thiadiazole-2-carboxamide (B11807702) derivatives can be achieved through various coupling reactions. These amides can then be reduced to the corresponding methanamine using strong reducing agents.

Synthesis of Thiadiazole-based Diamides

Thiadiazole scaffolds can be incorporated into molecules containing two amide linkages, known as diamides. The synthesis of these compounds often involves standard amide bond formation reactions. For instance, a series of thiadiazole amide derivatives were synthesized by reacting various amines with a corresponding carbonyl chloride, which was generated from the thiadiazole carboxylic acid and oxalyl chloride. nih.gov In cases where the thiadiazole carboxylic acid is unstable, direct condensation with a lithium salt can be employed. nih.gov

The synthesis of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides has also been reported, showcasing the versatility of the thiadiazole core in forming amide derivatives. jocpr.com These synthetic strategies can be adapted to create diamides, for example, by using a dicarboxylic acid to couple two molecules of a 2-amino-1,3,4-thiadiazole, or by starting with a diamino-thiadiazole derivative and acylating both amino groups.

Table 2: Representative Synthesis of Thiadiazole Carboxamides

Thiadiazole PrecursorCoupling PartnerCoupling MethodProduct TypeReference
1,3,4-Thiadiazole-2-carboxylic acidVarious aminesAcid chloride formation (oxalyl chloride), then acylationThiadiazole carboxamide nih.gov
Lithium 1,3,4-thiadiazole-2-carboxylateAniline derivativesDirect condensationThiadiazole carboxamide nih.gov
2-amino-5-substituted-1,3,4-thiadiazoleSubstituted aryl/heterocyclic acidsOxalyl chloride/DMF, then acylationN-(5-substituted-1,3,4-thiadiazol-2-yl)amide nih.gov

Advances in Green Chemistry and Sustainable Synthesis of Thiadiazoles

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for synthesizing heterocyclic compounds, including thiadiazoles. These green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher purity products compared to conventional heating methods. nih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The synthesis of Hantzsch thiazole (B1198619) derivatives has been successfully performed under ultrasonic irradiation, demonstrating its utility in heterocyclic synthesis. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces environmental impact. A notable example is the Hantzsch condensation of 2-bromoacetophenones with thiourea, which can be performed under solvent-free conditions to produce 2-aminothiazoles. organic-chemistry.org This approach avoids the use of toxic solvents and simplifies product purification. organic-chemistry.org

Greener Reagents and Catalysts: A key aspect of green chemistry is the replacement of hazardous reagents with milder, more sustainable alternatives.

Polyphosphate Ester (PPE): The use of PPE for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from thiosemicarbazides and carboxylic acids is a prime example. mdpi.comnih.gov It serves as a mild additive and dehydrating agent, replacing harsh and toxic reagents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. nih.govresearchgate.net

Reusable Catalysts: The development of recyclable catalysts, such as silica-supported tungstosilisic acid for the synthesis of Hantzsch thiazole derivatives, is another important advancement. mdpi.com The catalyst can be easily recovered by filtration and reused, making the process more economical and sustainable. mdpi.com

Water as a Solvent: Whenever possible, using water as a reaction solvent is highly desirable. Researchers have developed methods for synthesizing 2-acylamino-1,3,4-oxadiazoles using potassium iodate (B108269) as an oxidant in water, providing a facile and green route to these compounds. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Thiadiazoles

MethodConventional ApproachGreen AlternativeAdvantages of Green MethodReference
Cyclodehydration Concentrated H₂SO₄, POCl₃Polyphosphate Ester (PPE)Milder conditions, avoids toxic reagents mdpi.com, nih.gov, nih.gov
Energy Source Conventional heating (reflux)Microwave irradiation, UltrasoundFaster reaction times, higher yields nih.gov, mdpi.com
Solvent Organic solvents (e.g., ethanol, DMF)Solvent-free conditionsReduced waste, easier purification organic-chemistry.org
Catalyst Homogeneous acid/base catalystsReusable solid-supported catalystsCatalyst can be recovered and reused mdpi.com

Structure Activity Relationship Sar Studies of 1,3,4 Thiadiazol 2 Yl Methanamine Derivatives

Core Scaffold Modifications and Their Pharmacological Impact

The 1,3,4-thiadiazole (B1197879) ring serves as a versatile foundation for a multitude of biologically active molecules. nih.gov Alterations to this core can significantly affect the pharmacological characteristics of its derivatives. The stability of the 1,3,4-thiadiazole ring contributes to its widespread use in medicinal chemistry. nih.gov The specific arrangement of nitrogen and sulfur atoms within the ring dictates its electronic properties and its capacity for hydrogen bonding, which are vital for interactions with biological targets. nih.gov

While the methanamine group is commonly situated at the 2-position of the thiadiazole ring in many active compounds, its relocation or the introduction of alternative linkers can substantially modify the molecule's activity. The nature of the linkage between the thiadiazole ring and other molecular fragments can impact conformational flexibility and, consequently, binding affinity to receptors or enzymes.

Research has demonstrated that the 1,3,4-thiadiazole ring can function as a bioisostere for other five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. mdpi.com This type of bioisosteric replacement can yield compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. The pharmacological outcome of these core modifications is highly dependent on the specific biological target. For example, in the development of anticancer agents, replacing the 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole (B1194373) has been shown to cause a drastic drop in activity. mdpi.com Conversely, for enzyme inhibitors, modifications that optimize the scaffold's geometry and electronic distribution for binding to the active site are of utmost importance. acs.org

Influence of Substituents on Biological Potency and Selectivity

The substituents appended to the (1,3,4-Thiadiazol-2-yl)methanamine core are pivotal in defining the biological potency and selectivity of the derivatives. acs.org Through methodical variation of these substituents, medicinal chemists can fine-tune the pharmacological profile of the compounds. It has been observed that introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core can enhance the anticancer effect of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov

Aliphatic substituents, from simple alkyl chains to more complex cyclic systems, primarily affect the molecule's steric and hydrophobic properties. The size and shape of the aliphatic group can dictate how well the molecule fits into a binding pocket. nih.gov For example, lengthening an alkyl chain can increase lipophilicity, potentially improving membrane permeability but also possibly leading to non-specific binding.

Table 1: Effect of Aromatic and Aliphatic Substituents on Biological Activity

5-Position SubstituentAmine SubstituentTarget/ActivityReference
4-FluorophenylPhenylaminoAntituberculosis nih.gov
PhenylHAnticancer (MCF-7) nih.gov
4-(Trifluoromethyl)phenylHAbl Kinase Inhibition nih.gov

The incorporation of heteroatoms like oxygen, nitrogen, and sulfur into the substituents of this compound derivatives can significantly alter their biological properties. researchgate.net Heteroatoms can act as hydrogen bond donors or acceptors, a critical interaction for the specific recognition of a ligand by its biological target. pensoft.net For example, a hydroxyl or primary amine group can donate a hydrogen bond, while a carbonyl or cyano group can accept one.

The introduction of heteroatoms can also modify a compound's polarity and solubility, which in turn affects its pharmacokinetic properties like absorption and distribution. nih.gov Replacing a methylene (B1212753) group with an oxygen atom to form an ether linkage, for instance, can increase the molecule's polarity and water solubility. The strategic placement of heteroatoms can also influence a molecule's conformational preferences, pre-organizing it for optimal binding to its target.

Table 2: Impact of Heteroatom-Containing Substituents

Original Substituent MoietyHeteroatom-Containing MoietyObserved EffectReference
PhenylThiazole (B1198619)Reduced potency against 6-phosphogluconate dehydrogenase acs.org
PhenylPyridineReduced potency against 6-phosphogluconate dehydrogenase acs.org
PhenylThiopheneReduced potency against 6-phosphogluconate dehydrogenase acs.org

Rational Design Principles for Enhanced Bioactivity

The rational design of this compound derivatives with superior bioactivity integrates SAR data with computational modeling and structural biology. nih.govnih.gov A fundamental principle is the identification of a specific biological target and the determination of its three-dimensional structure. This structural information enables the design of molecules that can fit precisely into the binding site and establish favorable interactions.

Another key principle is the optimization of the pharmacokinetic properties of lead compounds. This involves structural modifications to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, introducing polar groups can enhance solubility, while blocking sites of metabolic degradation can extend the compound's biological half-life.

Furthermore, the strategy of molecular hybridization, which involves combining the this compound scaffold with other known pharmacophores, has been effectively used to create novel compounds with dual or enhanced activity. acs.org This approach leverages the advantageous properties of each component to produce a more effective therapeutic agent. The iterative cycle of design, synthesis, and biological testing is central to the rational drug design process, facilitating the progressive refinement of compounds toward a desired therapeutic profile.

Pharmacological Spectrum and Biological Activities of 1,3,4 Thiadiazol 2 Yl Methanamine Derivatives

Antimicrobial Activity

Derivatives of (1,3,4-Thiadiazol-2-yl)methanamine have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a variety of bacteria and fungi, as well as some viruses. nih.govnih.govmdpi.combepls.comnih.govnih.govnih.govnih.gov The antimicrobial activity is often influenced by the nature of the substituents on the thiadiazole ring. nih.gov

Antibacterial Efficacy

A range of this compound derivatives have been synthesized and evaluated for their antibacterial properties. nih.govnih.gov For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives synthesized through the cyclization of various benzaldehydes with thiosemicarbazide (B42300) showed notable antimicrobial activity. nih.gov Studies have shown that the introduction of a halogen atom to the phenyl-1,3,4-thiadiazole moiety tends to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov In one study, newly synthesized 1,3,4-thiadiazole compounds demonstrated promising activity against Bacillus anthracis and Bacillus cereus. nih.gov Another study revealed that a tris-1,3,4-thiadiazole derivative, 2,5-di-[5-amino-1,3,4-thiadiazol-2-thiomethyl]-1,3,4-thiadiazole, exhibited good antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Corynebacterium diphtheriae. nih.gov

Antifungal Efficacy

The antifungal potential of this compound derivatives is a significant area of research. nih.govmdpi.comnih.govnih.govnih.govwjpmr.com Certain derivatives have shown high antifungal efficacy with low cytotoxicity to human cells. nih.govnih.gov For example, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, known as C1, has been identified as a potent agent against various Candida species, including azole-resistant isolates, and molds, with minimum inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. nih.govnih.gov The mechanism of action for C1 involves the disruption of cell wall biogenesis, leading to altered cell morphology and integrity. nih.gov Unlike some antifungal agents, C1 does not affect the ergosterol (B1671047) content in Candida cells. nih.gov

Other studies have highlighted the antifungal activity of different derivatives. For instance, oxygenated substituents on the phenyl-1,3,4-thiadiazol moieties have been shown to impart significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov A series of newly synthesized 1,3,4-thiadiazole derivatives also demonstrated promising antifungal activity, with some compounds showing excellent results compared to the standard drug fluconazole. wjpmr.com Specifically, compounds with electron-withdrawing groups on the phenyl ring at position 3 of the 1,3,4-thiadiazole moiety, such as chlorine or a nitro group, showed a decrease in antifungal activity. mdpi.com

CompoundFungal StrainActivityReference
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1)Candida species (including azole-resistant isolates), moldsPotent, MIC: 8-96 μg/ml nih.govnih.gov
Derivatives with oxygenated substituentsAspergillus niger, Candida albicansSignificant nih.gov
Compounds 4a and 4bVarious fungi (excluding Candida albicans)High potency mdpi.com

Antiviral Properties

The antiviral activity of 1,3,4-thiadiazole derivatives has been explored against a range of viruses. nih.govarkat-usa.orgnih.govmdpi.com As a bioisostere of pyrimidine, the thiadiazole ring can impart antiviral activity to compounds. nih.gov Some derivatives have shown inhibitory effects against viruses such as HIV-1, HIV-2, and human cytomegalovirus. arkat-usa.org For example, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was identified as an inhibitor of the Influenza A H3N2 virus subtype. nih.gov

Furthermore, a series of pyrrolyl-1,3,4-thiadiazole derivatives demonstrated antiviral activity against the West Nile and Dengue viruses. arkat-usa.org In the context of plant viruses, novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives have shown excellent protective activity against the Tobacco mosaic virus (TMV). mdpi.com

Anticancer and Antineoplastic Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. nih.govnih.govmdpi.comnih.govbepls.commdpi.comnih.gov Their mechanism of action is often attributed to their ability to interfere with DNA replication, similar to their antimicrobial effects. nih.govmdpi.com These compounds have been shown to inhibit the proliferation of various cancer cells and can target specific molecular pathways involved in cancer progression. bepls.commdpi.com

Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a wide range of cancer cell lines. nih.govmdpi.comnih.govmdpi.commdpi.comresearchgate.net For instance, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole exhibited strong antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 49.6 µM and 53.4 µM, respectively. mdpi.comresearchgate.net Importantly, many of these compounds show weaker cytotoxic activity against normal cell lines compared to cancer cells. mdpi.comresearchgate.net

Another notable compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects against LoVo (colon cancer) and MCF-7 cell lines with IC50 values of 2.44 µM and 23.29 µM, respectively. nih.govmdpi.com Furthermore, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives showed the best activity against the MDA breast cancer cell line. mdpi.com Some derivatives have also shown activity against prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon cancer (HT29) cell lines. mdpi.com

The anticancer activity of these derivatives is often linked to their ability to inhibit various enzymes crucial for cancer cell proliferation, such as tyrosine kinases, topoisomerase II, and cyclin-dependent kinases (CDKs). nih.govmdpi.comsemanticscholar.org For example, some derivatives have been identified as inhibitors of Abl protein kinase and EGFR. nih.govnih.gov

CompoundCancer Cell LineIC50 ValueReference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 µM mdpi.comresearchgate.net
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4 µM mdpi.comresearchgate.net
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44 µM nih.govmdpi.com
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29 µM nih.govmdpi.com
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivativeMDA (Breast)9 µM mdpi.com

Anti-metastatic and Anti-angiogenic Potentials

Beyond their direct cytotoxic effects, some this compound derivatives have shown potential in inhibiting cancer metastasis and angiogenesis, which are critical processes in tumor progression and spread. nih.gov

One study investigated the anti-metastatic potential of a series of thiadiazole honokiol (B1673403) derivatives using a wound-healing assay on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. nih.gov Derivative 8a from this series was found to strongly inhibit the migration and invasion of both cell lines. nih.gov After 48 hours of treatment with 1.25 μM of derivative 8a, a significant reduction in cell migration was observed. nih.gov

In another study, N1-(1,3,4-thiadiazole-2-yl)-N3-m-chlorobenzoyl-urea was shown to significantly reduce the number of lung metastases in a Lewis-lung-carcinoma model, indicating its anti-metastatic properties. researchgate.net Furthermore, some 1,3,4-thiadiazole derivatives have been found to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

Induction of Apoptosis and Autophagy

Derivatives of this compound have demonstrated significant potential in the realm of oncology, primarily through their ability to induce programmed cell death, or apoptosis, in cancer cells.

A series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their potential as anticancer agents. Among these, certain derivatives displayed significant antiproliferative activity. For instance, derivative 19 was found to arrest breast cancer cells (MCF-7) at the G2/M phase of the cell cycle, which is suggestive of CDK1 inhibition. researchgate.netrsc.org Further investigation through an annexin (B1180172) V-PI assay confirmed that compound 19 significantly increased early apoptosis to 15% and also increased the population of necrotic cells to 15%. researchgate.netrsc.org Molecular docking studies have supported these findings, indicating that compound 19 binds to the CDK1 pocket in a manner similar to known inhibitors. researchgate.netrsc.org

Another derivative, 6b , was also identified as having potent anticancer properties. However, its mechanism of action appears to differ from that of compound 19 . Derivative 6b significantly increased the percentage of cells in the sub-G1 phase, which is often indicative of apoptosis. researchgate.netrsc.org Interestingly, the annexin V-PI assay revealed that this compound did not induce apoptosis but rather increased the necrotic cell population to 12.5%. researchgate.netrsc.org

Further studies on other N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have also highlighted their apoptosis-inducing effects. The compound with a 3-fluorophenyl substituent, for example, has shown notable activity against prostate (PC-3) and colon (HT-29) cancer cell lines, with IC50 values of 64.46 µM and 33.67 µM, respectively. mdpi.com These derivatives were found to significantly increase the activity of caspases 3, 8, and 9 in these cell lines. mdpi.com

A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g ), has demonstrated good anti-proliferative effects against LoVo and MCF-7 cancer cell lines, with IC50 values of 2.44 µM and 23.29 µM, respectively, after a 48-hour incubation period. nih.govmdpi.comnih.gov The anticancer potential of these derivatives is often attributed to their ability to interfere with DNA replication, as the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine. mdpi.com

While the induction of apoptosis by these compounds is well-documented, specific research detailing the induction of autophagy is less prevalent in the current literature.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineActivityIC50 Value
Derivative 19MCF-7 (Breast)G2/M cell cycle arrest, Early apoptosis induction< 10 µM
Derivative 6bMCF-7 (Breast)Sub-G1 cell cycle arrest, Necrosis induction< 10 µM
3-fluorophenyl substituted derivativePC-3 (Prostate)Apoptosis induction64.46 µM
3-fluorophenyl substituted derivativeHT-29 (Colon)Apoptosis induction33.67 µM
Compound 2gLoVo (Colon)Anti-proliferative2.44 µM
Compound 2gMCF-7 (Breast)Anti-proliferative23.29 µM

Anti-inflammatory and Analgesic Activities

A significant number of this compound derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating their potential as alternatives to currently available non-steroidal anti-inflammatory drugs (NSAIDs).

In one study, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and tested in vivo. All of the new compounds exhibited good analgesic action in the acetic acid-induced writhing test. nih.gov Some compounds in the series also demonstrated fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov Another study synthesized novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole and found that the tested derivatives showed analgesic activity ranging from 46% to 56% in the acetic acid-induced writhing reflex method, with the standard drug acetylsalicylic acid showing 60% inhibition. thaiscience.info

A series of 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives were also synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov One compound, in particular, showed better anti-inflammatory activity compared to the standard drug diclofenac (B195802) in the carrageenan-induced rat paw edema model. nih.gov Several other derivatives in this series presented comparable antinociceptive activity to diclofenac. nih.gov

Further research into new 1,3,4-thiadiazole derivatives investigated their antinociceptive effects through various models, including the hot-plate, tail-clip, and acetic acid-induced writhing tests. nih.gov Certain compounds significantly reduced the writhing response in mice, indicating peripherally mediated antinociceptive activity. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

Derivative TypeTest ModelObserved Activity
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesAcetic acid-induced writhing testGood analgesic action
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesCarrageenan-induced rat paw edemaFair anti-inflammatory activity
Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoleAcetic acid-induced writhing reflex46% to 56% inhibition of writhing
2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivative (5c)Carrageenan-induced rat paw edemaSuperior anti-inflammatory activity to diclofenac

The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, with a particular focus on the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

A series of thiadiazole-thiazolidinone hybrids were designed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov Several of these compounds exhibited promising potency and selectivity for COX-2. For instance, compound 6l inhibited the COX-2 enzyme with an IC50 value of 70 nM and a selectivity index (SI) of 220, which is comparable to the standard drug celecoxib (B62257) (IC50 = 49 nM, SI = 308). nih.gov Molecular docking studies confirmed the binding of these compounds to the active site of COX-2. nih.gov

Another study focused on novel thiadiazole derivatives as selective COX-2 inhibitors. researchgate.net Sulfonamide-containing compounds were identified as the most potent candidates, with IC50 values in the range of 0.32–0.37 µM and high selectivity indices. researchgate.net In vivo testing showed that these compounds inhibited carrageenan-induced edema by approximately 47–56%, an effect nearly equivalent to that of celecoxib. researchgate.net

Further research has identified other 1,3,4-thiadiazole derivatives with significant COX-2 inhibitory activity. One derivative showed potent COX-1 and COX-2 inhibitory activity with IC50 values of 0.140 µM and 0.007 µM, respectively, resulting in a selectivity index of 20.00. researchgate.net

Table 3: COX-2 Inhibition by this compound Derivatives

Compound/Derivative TypeCOX-2 IC50Selectivity Index (SI)
Thiadiazole-thiazolidinone hybrid (6l)70 nM220
Sulfonamide-containing thiadiazoles0.32–0.37 µMHigh
Thiadiazole derivative0.007 µM20.00

Antiparasitic and Antiprotozoal Activities

The 1,3,4-thiadiazole nucleus is a common feature in a number of compounds with demonstrated efficacy against various parasites and protozoa, making its derivatives a promising area of research for new anti-infective agents.

Derivatives of this compound have shown notable activity against Trypanosoma cruzi, the causative agent of Chagas disease.

A series of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol (B1676161) were screened for their in vitro and in vivo activity against T. cruzi. nih.govnih.gov From this series, several compounds were selected for further in vivo screening. nih.gov Two derivatives, S2 and S3 , led to significant decreases in parasitemia levels and mortality rates in infected mice. nih.gov Another derivative, S1 , was found to be twice as potent as megazol against trypomastigotes in vitro, although it did not show a significant effect in vivo. nih.govnih.gov Ultrastructural analysis of trypomastigotes treated with these derivatives revealed alterations in the flagellar structure and the nuclear envelope. nih.gov

**Table 4: Efficacy of Selected this compound Derivatives Against *Trypanosoma cruzi***

CompoundIn Vitro ActivityIn Vivo Activity
S12-fold more potent than megazol against trypomastigotesNo significant decrease in parasitemia or mortality
S2-Significant decrease in parasitemia
S3-Decreased mortality

Several this compound derivatives have been investigated for their leishmanicidal activity, showing promise against various Leishmania species.

A study on nitroheteroaryl-1,3,4-thiadiazoles investigated 21 compounds for their selectivity and efficacy against different Leishmania species. nih.gov Nitroimidazole and nitrofuran derivatives exhibited low toxicity to host cells (IC50 ≥ 80 µM) but high selectivity against intracellular amastigotes (selectivity index > 12). nih.gov The leishmanicidal effect of these compounds was partly attributed to the disruption of DNA-relaxed activities of topoisomerases I and II. nih.gov

Another study focused on novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives and their activity against the promastigote stage of Leishmania major. nih.gov A methylimidazole-containing derivative was identified as the most active compound, with IC50 values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours, respectively, making it more than four times more effective than the standard drug Glucantime. nih.gov

**Table 5: Leishmanicidal Activity of this compound Derivatives Against *Leishmania major***

Derivative TypeTargetIC50 ValueSelectivity Index
Nitroimidazole and nitrofuran derivativesIntracellular amastigotes->12
Methylimidazole-containing derivativePromastigotes11.2 µg/mL (24h), 7.1 µg/mL (48h)-

Central Nervous System (CNS) Activities

The versatility of the this compound scaffold extends to the central nervous system, with numerous derivatives exhibiting significant anticonvulsant activity.

A variety of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and evaluated for their anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govnih.govfrontiersin.orgecronicon.net Several compounds have shown good anticonvulsant activity in these tests. nih.gov For example, one study reported that a compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed 85.44% inhibition in both scPTZ and MES tests. nih.govfrontiersin.org

Another study found that the compound 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol showed good activity in both PTZ and MES tests, with 83% and 75% inhibition, respectively, at a dose of 20 mg/kg. nih.govfrontiersin.org Furthermore, an N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide (B147674) derivative was found to be 1.8 times more effective than valproic acid, with an ED50 of 126.8 mg/kg in an isoniazid-induced seizure model. nih.govfrontiersin.org

Table 6: Anticonvulsant Activity of this compound Derivatives

Compound/DerivativeTest ModelActivityDose
{2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one}scPTZ and MES85.44% inhibition100 mg/kg (scPTZ), 50 mg/kg (MES)
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiolPTZ and MES83% and 75% inhibition20 mg/kg
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamideIsoniazid-induced seizuresED50 of 126.8 mg/kg-

Anticonvulsant Properties

Derivatives of 1,3,4-thiadiazole are recognized for their significant anticonvulsant potential, a property attributed to the presence of the =N–C–S– moiety and the ring's strong aromaticity. nih.gov The essential structural features for this activity include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen-bonding domain. nih.govfrontiersin.org These compounds are thought to exert their effects by interacting with GABA receptors, leading to an influx of chloride ions that helps prevent abnormal electrical impulses in the brain. nih.govfrontiersin.org

Several studies have highlighted the efficacy of various substituted 1,3,4-thiadiazole derivatives in preclinical models of epilepsy. For instance, a series of 6-substituted- nih.govnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoles demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test. nih.govnih.gov Among these, 6-(4-chlorophenyl)- nih.govnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazole emerged as a particularly promising candidate with a favorable median effective dose (ED50) of 23.7 mg/kg. nih.govnih.gov This compound also showed broad-spectrum activity in chemical-induced seizure models, suggesting its mechanism may involve the GABAergic system. nih.gov

The nature of the substituent on the thiadiazole ring plays a crucial role in determining the anticonvulsant activity. The presence of halo (Cl, Br, F), nitro, methyl, aldehyde, and hydroxy groups, as well as unsubstituted compounds, has been shown to enhance anticonvulsant effects. nih.gov Lipophilicity and the presence of electron-withdrawing groups are also important factors for the anticonvulsant activity of these compounds. nih.gov For example, a study on 2,5-disubstituted-1,3,4-thiadiazole derivatives found that bromo-substituted compounds offered significant protection against pentylenetetrazole (PTZ)-induced convulsions. sphinxsai.com Similarly, another study concluded that compounds containing a halo group exhibited good anticonvulsant activity. nih.govfrontiersin.org

The following table summarizes the anticonvulsant activity of selected this compound derivatives:

CompoundTest ModelActivityReference
6-(4-chlorophenyl)- nih.govnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoleMESED50 of 23.7 mg/kg nih.govnih.gov
2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamidePTZSignificant protection sphinxsai.com
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamineMES100% protection at 30 mg/kg nih.govfrontiersin.org
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiolMES & PTZ66.67% protection (MES), 80% protection (PTZ) at 100 mg/kg nih.govfrontiersin.org
2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide (B32628)Induced convulsion≥50% activity at 30 mg/kg frontiersin.org

Anxiolytic and Antidepressant Effects

The neurotropic activities of this compound derivatives extend to potential anxiolytic and antidepressant effects. Research has shown that certain derivatives possess neuroprotective properties, which may contribute to their therapeutic potential in mood disorders. For example, the derivative 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) has demonstrated neuroprotective activity in neuronal cultures, suggesting a potential to mitigate neuronal damage that can be associated with anxiety and depression. researchgate.netnih.gov This compound was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and even showed a trophic effect on neurons. researchgate.netnih.gov

Furthermore, the structural similarities of some 1,3,4-thiadiazole derivatives to known psychoactive compounds suggest their potential interaction with central nervous system targets relevant to anxiety and depression. The ability of these compounds to act as anticonvulsants, often linked to modulation of GABAergic neurotransmission, also points towards possible anxiolytic effects, as GABA is a key inhibitory neurotransmitter involved in regulating anxiety. nih.govfrontiersin.org

While direct clinical evidence for anxiolytic and antidepressant effects in humans is not yet established, the preclinical findings are promising. For instance, some synthesized 1,3,4-thiadiazole derivatives have been reported to exhibit antidepressant properties. nih.gov The broad neuroprotective and neuromodulatory activities of this class of compounds warrant further investigation into their potential as novel treatments for anxiety and depressive disorders.

Enzyme Inhibitory Activities

This compound derivatives have been extensively studied for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a well-known scaffold for the development of carbonic anhydrase (CA) inhibitors. nih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. tandfonline.com

Several studies have demonstrated the potent inhibitory activity of this compound derivatives against different CA isoforms. For instance, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized and evaluated as CA inhibitors, with one compound exhibiting a significantly lower IC50 value (0.402 ± 0.017 μM) than the standard drug acetazolamide (B1664987) (0.998 ± 0.046 μM). rsc.orgrsc.org Kinetic analysis revealed a competitive mode of inhibition for this potent derivative. rsc.orgrsc.org

Another study on new N-(1,3,4-thiadiazole-2-yl)acetamide derivatives showed potent inhibition of human CA I and II isoforms, with some compounds displaying Ki values in the low nanomolar range, making them more potent than acetazolamide. tandfonline.com Sulfonamide-based thiadiazole derivatives have also been investigated, with one compound containing both methoxy (B1213986) and chloro groups on the benzene (B151609) ring showing the lowest IC50 value. nih.gov

The following table summarizes the carbonic anhydrase inhibitory activity of selected derivatives:

Compound SeriesTarget Isoform(s)Key FindingsReference
1,3,4-thiadiazole-thiazolidinone hybridsCarbonic AnhydraseCompound 7i showed IC50 = 0.402 ± 0.017 μM, more potent than acetazolamide. rsc.orgrsc.org
N-(1,3,4-thiadiazole-2-yl)acetamide derivativeshCA I, hCA IIPotent inhibition with Ki values in the low nanomolar range. tandfonline.com
Sulfonamide-based thiadiazole derivativesCarbonic AnhydraseDerivative with methoxy and Cl groups showed the lowest IC50. nih.gov
2-substituted 1,3,4-thiadiazole-5-sulfonamidesCA I, CA IICompound 1 was a more potent inhibitor of CA II than acetazolamide. nih.gov

Alpha-Glucosidase Inhibition

Derivatives of this compound have emerged as promising inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. mdpi.com

A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values significantly lower than the standard drug acarbose (B1664774). nih.govresearchgate.net Structure-activity relationship studies indicated that substituents with strong electron-donating or electron-withdrawing groups on the thiadiazole ring enhanced the inhibitory profile. nih.gov

Another study focused on 1,3,4-thiadiazole derivatives targeting both aldose reductase and α-glucosidase. nih.gov Several of these compounds showed significantly higher inhibitory activity towards α-glucosidase compared to acarbose, with Ki values in the micromolar range. nih.gov Similarly, newly synthesized 1,3,4-thiadiazole derivatives with acidic linkers also displayed pronounced inhibitory activity against α-glucosidase, with one compound being nearly 3.7 times more potent than acarbose. mdpi.comresearchgate.net

The table below presents the α-glucosidase inhibitory activity of some derivatives:

Compound SeriesKey FindingsReference
1,3,4-thiadiazole-bearing Schiff base analoguesAnalogues 4, 8, and 9 showed remarkable inhibition with IC50 values of 2.20 ± 0.10, 1.10 ± 0.10, and 1.30 ± 0.10 μM, respectively. nih.govresearchgate.net
1,3,4-thiadiazole derivatives targeting aldose reductase and α-glucosidaseCompounds 6a, 6g, 6h, 6j, 6o, 6p, and 6q showed significantly higher inhibitory activity than acarbose. nih.gov
1,3,4-thiadiazole derivatives with acidic linkersCompound 9'b showed an IC50 value of 3.66 mM, nearly 3.7 times lower than acarbose. mdpi.comresearchgate.net
1,2,4-triazole-thiol and 1,3,4-thiadiazole derivativesCompound 2b was a highly effective inhibitor with an IC50 value of 0.49 μM. nih.gov

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. tandfonline.comlookchem.com Several this compound derivatives have been investigated as potential AChE inhibitors.

Novel (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds have been synthesized and shown to act as AChE inhibitors in vitro, with some compounds exhibiting IC50 values in the low nanomolar range. tandfonline.comnih.gov One compound proved to be a selective and mixed-type AChE inhibitor. tandfonline.comnih.gov Indole-based thiadiazole derivatives have also shown potent AChE inhibition, with IC50 values ranging from 0.17 ± 0.05 to 33.10 ± 0.6 μM. nih.gov

Furthermore, a study on 1,3,4-thiadiazole derivatives with an amidic linkage demonstrated remarkable anticholinesterase activity, with six out of twelve synthesized compounds being more potent than the reference drug donepezil. tbzmed.ac.ir The most active compound had an IC50 of 1.82 ± 0.6 nM. tbzmed.ac.ir Another study on drug-1,3,4-thiadiazole conjugates also reported potent and selective AChE inhibition in the nanomolar range, with one compound being significantly more active than the reference drug. nih.gov

The following table highlights the AChE inhibitory activity of these derivatives:

Compound SeriesKey FindingsReference
(1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compoundsCompound 9 was a selective AChE inhibitor with an IC50 of 0.053 μM. tandfonline.comnih.gov
Indole-based thiadiazole derivativesCompound 8 was the most potent with an IC50 of 0.17 ± 0.05 μM. nih.gov
1,3,4-Thiadiazole derivatives with amidic linkageCompound 7e was the most active with an IC50 of 1.82 ± 0.6 nM. tbzmed.ac.ir
Drug-1,3,4-thiadiazole conjugatesCompound 3b was the most potent inhibitor with an IC50 of 18.1 ± 0.9 nM. nih.gov
Indazole-based thiadiazole-thiazolidinone hybridsSeveral scaffolds showed significant inhibitory effects with IC50 values below 1.26 μM. nih.gov

Glutaminase (B10826351) Inhibition

Glutaminase (GLS) is an enzyme that has gained attention as a therapeutic target in cancer due to its role in tumor metabolism. nih.gov this compound derivatives have been explored as allosteric inhibitors of this enzyme.

A series of allosteric kidney-type glutaminase (GLS) inhibitors were designed based on a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold. nih.gov Several derivatives in this series showed improved GLS inhibitory potency, with some compounds displaying IC50 values below 100 nM. nih.gov The presence of substituents capable of acting as hydrogen bond acceptors appeared to contribute to stronger intermolecular interactions with the enzyme. nih.gov

In another study, a thiadiazole–tetrahydropyrrole–pyridazine scaffold was used to develop GAC (a GLS isoform) inhibitors. acs.org This led to the identification of highly active inhibitors, and X-ray crystallography revealed a novel binding mode. acs.org The importance of a specific binding subpocket was demonstrated through mutational studies. acs.org Furthermore, the incorporation of a 1,3,4-thiadiazole moiety into an aminothiazole scaffold was found to be a favorable modification for improving specific GLS inhibition. researchgate.net

The table below summarizes the glutaminase inhibitory activity of these derivatives:

Compound SeriesTargetKey FindingsReference
1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffoldGLSCompounds 2h, 2i, and 2m displayed IC50 values below 100 nM. nih.gov
Thiadiazole–tetrahydropyrrole–pyridazine scaffoldGACIdentification of high-activity inhibitors 11 and 39. acs.org
Aminothiazole derivatives with a 1,3,4-thiadiazole moietyGLSImproved specific GLS inhibition. researchgate.net

Urease Inhibition

Urease, an enzyme that catalyzes the hydrolysis of urea, is a significant virulence factor in infections caused by pathogens such as Helicobacter pylori and Proteus mirabilis. Inhibition of this enzyme is a key strategy for the management of diseases associated with these microorganisms. Derivatives of 1,3,4-thiadiazole have emerged as potent urease inhibitors.

A study on new series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles reported on their urease inhibitory activities. nih.gov Among the synthesized compounds, 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited potent urease inhibitory activities. nih.gov Another study focusing on 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid, which are bioisosteres of 1,3,4-thiadiazoles, also demonstrated significant urease inhibition. tandfonline.comnih.gov Compounds 4d, 5b, and 5d from this series were found to be more potent than the standard inhibitor, thiourea. nih.gov

CompoundTarget EnzymeIC50 (µM)StandardStandard IC50 (µM)
4d (1,3,4-Oxadiazole derivative)Jack Bean Urease16.1 ± 0.12Thiourea21.0 ± 0.011
5b (1,2,4-Triazole-3-thione derivative)Jack Bean Urease18.9 ± 0.188Thiourea21.0 ± 0.011
5d (1,2,4-Triazole-3-thione derivative)Jack Bean Urease16.7 ± 0.178Thiourea21.0 ± 0.011

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage. Various 1,3,4-thiadiazole derivatives have been synthesized and screened for their antioxidant potential using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.

One study reported that among a series of novel 1,3,4-thiadiazole derivatives, compounds TZD 5 and TZD 3 showed promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard, ascorbic acid (IC50 of 29.2 µM). researchgate.netsaudijournals.comsaudijournals.comresearchgate.net In another investigation, thiazolidinone derivatives of 1,3,4-thiadiazole were evaluated. nih.gov Compound 4 in this series demonstrated a DPPH scavenging activity of 33.98%, while Vitamin C showed 94.35% activity. nih.gov Furthermore, a series of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives were synthesized, and analogue D-16 was identified as the most potent antioxidant with an IC50 of 22.3 µM, significantly more potent than the ascorbic acid standard (IC50 = 111.6 µM). nih.gov

Compound/DerivativeAssayActivityStandardStandard Activity
TZD 5DPPHIC50: 27.50 µMAscorbic AcidIC50: 29.2 µM
TZD 3DPPHIC50: 28.00 µMAscorbic AcidIC50: 29.2 µM
Compound 4 (Thiazolidinone derivative)DPPH33.98% scavengingVitamin C94.35% scavenging
Analogue D-16DPPHIC50: 22.3 µMAscorbic AcidIC50: 111.6 µM
Compound IIIA2DPPHGood scavenging activity--
Compound IIIA4DPPHGood scavenging activity--

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant strains. There is an urgent need for new and effective antitubercular agents. The 1,3,4-thiadiazole scaffold has been a focal point in the development of novel compounds targeting this bacterium.

A series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Among the tested compounds, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (compound 22) demonstrated the highest inhibitory activity. nih.gov In another study, novel thiadiazole-linked thiazole (B1198619) derivatives were synthesized and screened for their antitubercular activity against M. tuberculosis H37Ra. kthmcollege.ac.in Compounds 5g and 5i showed a minimum inhibitory concentration (MIC) of 15.625 µg/mL, while compound 5l was even more potent with a MIC of 7.1285 µg/mL. kthmcollege.ac.in Furthermore, a series of N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized, with compounds 5c and 5d exhibiting a significant MIC value of 3.12 µg/mL against M. tuberculosis H37Rv. connectjournals.com Additionally, certain 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives showed moderate antitubercular activity with a MIC of 10 µg/mL. nih.gov

Compound/Derivative SeriesBacterial StrainMIC (µg/mL)StandardStandard MIC (µg/mL)
2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleM. tuberculosis H37RvHighly active--
Thiadiazole-thiazole derivative 5gM. tuberculosis H37Ra15.625Rifampicin-
Thiadiazole-thiazole derivative 5iM. tuberculosis H37Ra15.625Rifampicin-
Thiadiazole-thiazole derivative 5lM. tuberculosis H37Ra7.1285Rifampicin-
Pyrrolyl-thiadiazole derivative 5cM. tuberculosis H37Rv3.12--
Pyrrolyl-thiadiazole derivative 5dM. tuberculosis H37Rv3.12--
Fluoroquinolonic derivatives VIIa, bM. tuberculosis H37Rv10--

Antidiabetic Activity

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. One therapeutic approach is to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase, or to modulate signaling pathways like the one involving protein tyrosine phosphatase 1B (PTP1B). Derivatives of 1,3,4-thiadiazole have shown promise as both α-glucosidase and PTP1B inhibitors.

A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues were designed and assessed as α-glucosidase inhibitors. nih.govresearchgate.net Analogues 4, 8, and 9 displayed remarkable inhibitory profiles with IC50 values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively, which were significantly more potent than the standard drug acarbose (IC50 = 11.50 ± 0.30 µM). nih.govresearchgate.net In another study, 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones were synthesized and showed significant α-glucosidase inhibitory activity. mdpi.comresearchgate.net One derivative with a benzoic acid linker exhibited an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). mdpi.comresearchgate.net

Furthermore, forty-one 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were designed as PTP1B inhibitors. acs.orgnih.gov These compounds displayed potential PTP1B inhibitory activities with IC50 values ranging from 0.41 ± 0.05 to 4.68 ± 0.61 µM, compared to the positive control lithocholic acid (IC50 = 9.62 ± 0.14 µM). acs.orgnih.gov The most potent compound, MY17, had an IC50 of 0.41 ± 0.05 µM. acs.orgnih.gov

Compound/DerivativeTarget EnzymeIC50StandardStandard IC50
Analogue 4 (Schiff base)α-Glucosidase2.20 ± 0.10 µMAcarbose11.50 ± 0.30 µM
Analogue 8 (Schiff base)α-Glucosidase1.10 ± 0.10 µMAcarbose11.50 ± 0.30 µM
Analogue 9 (Schiff base)α-Glucosidase1.30 ± 0.10 µMAcarbose11.50 ± 0.30 µM
Benzoic acid linker derivativeα-Glucosidase3.66 mMAcarbose13.88 mM
MY1-41 SeriesPTP1B0.41 ± 0.05 to 4.68 ± 0.61 µMLithocholic acid9.62 ± 0.14 µM
MY17PTP1B0.41 ± 0.05 µMLithocholic acid9.62 ± 0.14 µM

Anthelmintic Activity

Helminth infections are a major health concern, particularly in developing countries. The search for new anthelmintic drugs is ongoing due to the emergence of resistance to existing treatments. Derivatives of 1,3,4-thiadiazole have been explored for their potential in this area.

A study involved the synthesis of a number of 1-(5'-substituted phenoxymethyl-1',3',4'-thiadiazol-2'-yl)-2-methyl-4-substituted benzylidene imidazol-5-ones. documentsdelivered.com These compounds were screened for their cestodicidal activity against Hymenolepis nana infection in rats. documentsdelivered.com Another research focused on Schiff bases of 5-phenyl substituted, 2-amino-1,3,4-thiadiazole (B1665364) derivatives and investigated their anthelmintic activity against the earthworm Pheretima posthuma. amrita.edu The study measured the mean paralysis and mean lethal time, and found that most of the synthesized compounds had significant activity, with some being more effective than the standard drug. amrita.edu

Compound SeriesTest OrganismActivity
1-(5'-substituted phenoxymethyl-1',3',4'-thiadiazol-2'-yl)-2-methyl-4-substituted benzylidene imidazol-5-onesHymenolepis nana (in rats)Screened for cestodicidal activity
Schiff bases of 5-phenyl substituted, 2-amino-1,3,4-thiadiazole derivativesPheretima posthuma (earthworm)Significant activity, some more effective than standard

Diuretic Activity

Diuretics are drugs that increase the rate of urine flow and sodium excretion, and are used to treat conditions like hypertension, heart failure, and edema. The 1,3,4-thiadiazole nucleus has been identified as a promising pharmacophore for the development of new diuretic agents. nih.govderpharmachemica.comnih.gov

In a study, seven 5- and 2-thioate derivatives of 1,3,4-thiadiazoles were synthesized and evaluated for their diuretic activity in Swiss albino mice. nih.govresearchgate.netnih.govscispace.comresearcher.life The results indicated an increase in the excretion of both water and electrolytes. nih.govresearchgate.netnih.govscispace.comresearcher.life The 5-methyl-substituted derivatives showed a significant increase in water and electrolyte excretion compared to the negative control and the 5-amino-substituted derivatives. nih.govresearchgate.netnih.gov The highest diuretic activity (0.82) was observed for the para-nitro-substituted benzene ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole, while the lowest (0.56) was recorded for the propanethioate group at the 2nd position and an amino group at the 5th position of the 1,3,4-thiadiazole ring. researchgate.netnih.gov

Compound/DerivativeDiuretic Activity ValueEffect on Excretion
para-Nitro-substituted benzene ring at 2-thioate of 5-methyl-1,3,4-thiadiazole0.82Increased water and electrolyte excretion
Propanethioate at 2nd position and amino at 5th position of 1,3,4-thiadiazole0.56Increased water and electrolyte excretion
5-Methyl-substituted 1,3,4-thiadiazolesSignificantSignificant increase in water and electrolyte excretion

Mechanistic Investigations of 1,3,4 Thiadiazol 2 Yl Methanamine Actions

Molecular Target Identification and Validation

The biological effects of 1,3,4-thiadiazole (B1197879) derivatives stem from their interactions with specific molecular targets, primarily receptors and enzymes.

Research has identified several receptors as targets for 1,3,4-thiadiazole compounds through binding assays and computational docking studies. These studies help in understanding the structural requirements for potent and selective receptor antagonism or agonism.

Derivatives of this class have been investigated for their potential to bind to various receptors, including:

Adenosine (B11128) A3 Receptors: Certain 1,3,4-thiadiazole derivatives have been evaluated as antagonists for human adenosine A3 receptors. nih.gov While a 1,2,4-thiadiazole (B1232254) regioisomer showed high affinity, the corresponding 1,3,4-thiadiazole analogue demonstrated weaker binding, highlighting the critical role of the heteroatom arrangement in receptor interaction. nih.gov

Estrogen Receptor (ER): In silico molecular docking studies have screened 1,3,4-thiadiazole derivatives against the estrogen receptor, which is a key target in breast cancer. Specific derivatives, such as those with a phenolic hydroxyl group, have shown high binding energies, suggesting a potential role in modulating ER activity. biointerfaceresearch.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a significant target in cancer therapy. Virtual screening and molecular docking have identified 1,3,4-thiadiazole derivatives from the ZINC database that show promising binding scores to VEGFR-2. mdpi.com Molecular dynamics simulations further supported the stable interaction of these compounds within the receptor's active site. mdpi.com

Table 1: Receptor Binding Affinity of Selected 1,3,4-Thiadiazole Derivatives

Compound/Derivative ClassTarget ReceptorFindingsReference
1,3,4-Thiadiazole analogueAdenosine A3Poor binding affinity compared to 1,2,4-isomer nih.gov
TOH62 / TF62Estrogen Receptor (ER)High binding energies (-9.36 / -8.85 kcal/mol) biointerfaceresearch.com
ZINC Database HitsVEGFR-2Promising docking scores and stable binding mdpi.com

The 1,3,4-thiadiazole scaffold is a common feature in many enzyme inhibitors. Kinetic studies have been crucial in elucidating their mechanism of action, revealing whether they act as competitive, non-competitive, or mixed-type inhibitors.

Key enzymes targeted by 1,3,4-thiadiazole derivatives include:

Acetylcholinesterase (AChE): A series of drug-1,3,4-thiadiazole hybrid compounds demonstrated potent AChE inhibitory activity. Kinetic analyses revealed a mixed-type inhibition mechanism for the most active compound, indicating that it binds to both the free enzyme and the enzyme-substrate complex. nih.gov

Protein Tyrosine Phosphatases (PTPs): Derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase Epsilon (PTPε) and Protein Tyrosine Phosphatase 1B (PTP1B). nih.govresearchgate.net For PTP1B, kinetic studies showed that the inhibitor acted in a competitive manner. researchgate.net

c-Jun N-terminal Kinases (JNKs): A series of 5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine derivatives were identified as potent and selective JNK inhibitors that target the JIP-1 docking site, rather than the highly conserved ATP binding pocket. nih.gov

Other Enzymes: The 1,3,4-thiadiazole-2-amine structure is associated with the inhibition of various other enzymes critical for cell proliferation and survival, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), topoisomerase II, and peptide deformylase (PDF). nih.govnih.gov

Table 2: Enzyme Inhibition Data for 1,3,4-Thiadiazole Derivatives

Derivative ClassTarget EnzymeIC50Inhibition TypeReference
Drug-1,3,4-Thiadiazole Hybrid (3b)Acetylcholinesterase (AChE)18.1 ± 0.9 nMMixed-type nih.gov
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamidesTyrosine Kinase5.41 ± 0.35 µM (SKNMC cells)Not specified mdpi.com
Thiazolidine-2,4-dione derivative (MY17)Protein Tyrosine Phosphatase 1B (PTP1B)Not specifiedCompetitive researchgate.net
5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-aminesc-Jun N-terminal Kinase (JNK)Not specifiedSubstrate Competitive nih.gov

Cellular Pathway Modulation

By targeting key receptors and enzymes, (1,3,4-Thiadiazol-2-yl)methanamine and related compounds can modulate critical cellular signaling pathways implicated in various diseases.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism that is frequently overactivated in cancer. nih.govmdpi.com Several studies have demonstrated the ability of 1,3,4-thiadiazole derivatives to inhibit this pathway.

For instance, a honokiol (B1673403) derivative incorporating a 1,3,4-thiadiazole moiety was shown to exert anticancer effects by targeting this pathway. nih.gov Western blot analysis of cancer cells treated with this compound revealed a significant, dose-dependent decrease in the phosphorylation levels of PI3K, Akt, and mTOR. nih.gov This indicates that the compound effectively blocks the signal transduction cascade. nih.gov Computational docking studies further suggested that the derivative binds effectively to the active site of the PI3Kα isoform. nih.gov Similarly, other series based on the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) structure have been designed and identified as potential PI3K inhibitors. tubitak.gov.trnih.gov

The modulation of signaling pathways by 1,3,4-thiadiazole derivatives ultimately leads to changes in gene expression and the regulation of key proteins.

Protein Phosphorylation: As mentioned, a primary mechanism is the inhibition of protein phosphorylation cascades. Studies have confirmed the reduced expression of phosphorylated PI3K, Akt, and mTOR proteins in cancer cells upon treatment with 1,3,4-thiadiazole derivatives. nih.gov Another study showed that specific derivatives could inhibit the dephosphorylation of the Src protein, a known substrate of PTPε, thereby affecting downstream signaling. nih.gov

Cell Cycle and Apoptosis Regulation: By inhibiting pathways like PI3K/Akt/mTOR, these compounds can influence the expression of proteins that control the cell cycle and apoptosis. For example, some derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cells, processes governed by a complex interplay of regulatory proteins. nih.gov

Interactions with Biological Macromolecules

The effectiveness of 1,3,4-thiadiazole derivatives is fundamentally based on their ability to interact with biological macromolecules like proteins and nucleic acids. The unique physicochemical properties of the thiadiazole ring are crucial for these interactions.

Protein Interactions: The mesoionic nature of the 1,3,4-thiadiazole ring allows it to form strong and unique interactions with target proteins. nih.govnih.gov Docking studies have provided detailed insights into these interactions. For example, the binding of a derivative to PI3Kα involves three hydrogen bonds with specific amino acid residues (Arg770, Lys802, and Asp933) and numerous hydrophobic interactions with others (Trp780, Tyr836, Val851, etc.), which stabilize the compound in the active site. nih.gov Similarly, interactions with AChE are characterized by π-π stacking with aromatic residues like Tyr124 and Trp286. nih.gov

DNA Interactions: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a building block of DNA. nih.gov This structural similarity suggests that these compounds may interfere with DNA replication and other nucleic acid-related processes, contributing to their anticancer and antimicrobial activities. nih.govnih.gov The ability to interact with DNA is a key feature that expands the therapeutic potential of this heterocyclic system. nih.gov

Computational Chemistry and in Silico Studies of 1,3,4 Thiadiazol 2 Yl Methanamine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a (1,3,4-Thiadiazol-2-yl)methanamine derivative, and its protein target.

Research on 1,3,4-thiadiazole (B1197879) derivatives has demonstrated their ability to bind to a wide array of protein targets. Docking studies have been crucial in elucidating the specific interactions that stabilize the ligand-protein complex. For instance, studies have shown that the 1,3,4-thiadiazole ring and its substituents can form various types of non-covalent bonds, including hydrogen bonds, hydrophobic interactions, and pi-sulfur interactions. nih.gov

In one study, derivatives of 1,3,4-thiadiazole were docked into the active site of Kinase ThiM from Klebsiella pneumoniae. The analysis revealed that a nitro group on the ligand formed a conventional hydrogen bond with an Arginine residue (Arg 108), while the amino group formed another hydrogen bond with a Proline residue (Pro 47). nih.gov Furthermore, the thiadiazole ring itself participated in a pi-sulfur interaction with a Cysteine residue (Cys 200). nih.gov Similarly, in silico screening of 1,3,4-thiadiazole derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) highlighted hydrogen bonding with the ASN923 residue as a key interaction. mdpi.com

The binding affinities, often expressed as docking scores, provide a quantitative measure of the stability of the ligand-protein complex. For example, in a virtual screening campaign against SARS-CoV-2 targets, a 1,3,4-thiadiazole derivative showed promising docking scores of -11.4 kcal/mol against the main protease (Mpro) and -9.4 kcal/mol against the papain-like protease (PLpro). nih.gov Another study screening for estrogen receptor inhibitors found derivatives with docking scores as high as -9.36 kcal/mol. biointerfaceresearch.com These scores help prioritize compounds for further experimental testing.

Target ProteinDerivative TypeKey Interacting ResiduesDocking Score (kcal/mol)Reference
Kinase ThiM (K. pneumoniae)Nitro- and amino-substituted 1,3,4-thiadiazoleArg 108, Pro 47, Cys 200Not Specified nih.gov
VEGFR-21,3,4-Thiadiazole derivativeASN923-8.52 mdpi.com
SARS-CoV-2 MproSubstituted 1,3,4-thiadiazoleNot Specified-11.4 nih.gov
SARS-CoV-2 PLproSubstituted 1,3,4-thiadiazoleNot Specified-9.4 nih.gov
Estrogen ReceptorPhenolic 1,3,4-thiadiazole derivativeNot Specified-9.36 biointerfaceresearch.com
Dihydrofolate reductase (DHFR)Thiophene-substituted 1,3,4-thiadiazoleNot Specified-1.6 (E Kcal/mol) dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For 1,3,4-thiadiazole derivatives, QSAR models have been instrumental in identifying the key physicochemical, topological, and electronic descriptors that govern their activity against various biological targets. nih.govresearchgate.net

These models are typically developed by correlating a set of molecular descriptors with experimentally determined biological data, such as the half-maximal inhibitory concentration (IC50). nih.gov For instance, a QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors revealed that a tetra-parametric model could effectively predict their inhibitory activity. nih.govaun.edu.eg The study indicated that the polarizability of the molecule was a significant factor. researchgate.net

TargetKey DescriptorsImplication for ActivityReference
Carbonic Anhydrase IXPolarizability (negative coefficient)Less polarizable molecules may have higher inhibitory activity. researchgate.net
Human Carbonic Anhydrase IIMolecular size and volume (positive correlation)Larger molecules may show increased inhibitory activity. nih.gov
Human Carbonic Anhydrase IXHydrophobicity (negative correlation), Electron-releasing substituentsDecreased hydrophobicity and the presence of electron-donating groups may increase inhibitory activity. nih.gov
Various Fungi and BacteriaTopological descriptorsSpecific structural arrangements correlate with antifungal and antibiotic properties. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations provide critical information about molecular geometry, electronic properties, and reactivity. nih.govmdpi.com

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular reactivity and stability. nih.govnih.gov

Studies on 1,3,4-thiadiazole derivatives have shown that substituents can significantly alter these electronic properties. For example, DFT calculations on a series of derivatives revealed that the distribution of LUMO orbitals could be shifted to the thiadiazole ring by changing the substituents. nih.gov A smaller energy gap generally implies higher reactivity, making the molecule more likely to interact with biological targets. nih.govnih.gov In one study, the calculated energy gap for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) was found to be 5.52 eV, suggesting increased reactivity compared to the parent 1,3,4-thiadiazole ring. nih.gov The presence of C-S σ* orbitals can also create regions of low electron density on the sulfur atom, making interactions with targets easier. nih.gov

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Key FindingReference
1,3,4-Thiadiazole (parent)Not SpecifiedNot Specified6.16Baseline for reactivity comparison. nih.gov
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleNot SpecifiedNot Specified5.52CF3 group increases reactivity compared to the parent compound. nih.gov
Phenyl-substituted 1,3,4-thiadiazole (Compound 1)-6.29-1.544.75Most reactive among the series studied. nih.gov
Phenyl-substituted 1,3,4-thiadiazole (Compound 2)-6.41-1.335.08Lower energy gap indicates higher reactivity. nih.gov
Acenaphthopyrazine derivatives with 1,3,4-thiadiazoleNot SpecifiedNot Specified3.40Lower energy gap correlates with higher interaction energy in simulations. researchgate.net

Cheminformatics Approaches for Virtual Screening and Lead Optimization

Cheminformatics combines computational methods with chemical information to support drug discovery. For the this compound scaffold, cheminformatics plays a vital role in identifying promising drug candidates from vast chemical libraries and optimizing them into viable leads.

Virtual screening is a key cheminformatics technique where large databases of compounds, such as the ZINC15 database, are computationally screened against a specific biological target. mdpi.com This process can be ligand-based, using a known active molecule to build a pharmacophore model, or structure-based, using molecular docking. This approach has been successfully applied to identify 1,3,4-thiadiazole derivatives as potential inhibitors for targets like VEGFR-2, the estrogen receptor, and enzymes from SARS-CoV-2. mdpi.comnih.govbiointerfaceresearch.com

Once initial "hits" are identified, they undergo further in silico analysis for lead optimization. This includes the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ajgreenchem.com Predicting properties like oral bioavailability and potential toxicity early in the discovery process helps to filter out compounds that are likely to fail in later stages. For example, studies on 1,3,4-thiadiazole derivatives have shown that many can be designed to obey Lipinski's rule of five, indicating good potential for oral bioavailability. nih.gov This multi-parameter optimization is crucial for developing effective and safe drug candidates. ajgreenchem.com

Predictive Modeling of Pharmacological Targets and Pathways

A significant challenge in drug discovery is identifying the specific molecular target or biological pathway through which a compound exerts its effect. Computational methods are increasingly used to predict these targets for novel compounds like derivatives of this compound.

By using software and web servers such as Pharm Mapper, Swiss Target Prediction, and TargetNet, researchers can screen a compound against databases of known protein structures to predict its most likely biological targets. mdpi.com This approach was used to hypothesize that certain 1,3,4-thiadiazole derivatives might act by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. mdpi.com

Molecular docking studies further refine these predictions. For example, docking has identified VEGFR-2, a key receptor in angiogenesis, as a potential target for N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives. nih.gov Similarly, various enzymes such as glucosamine-6-phosphate synthase and metallo-β-lactamase have been identified as potential targets for the antimicrobial activity of 1,3,4-thiadiazole compounds. nih.gov These predictive models provide a strong rationale for subsequent experimental validation, such as in vitro enzyme assays and cell-based studies, to confirm the compound's mechanism of action. ajgreenchem.commdpi.com

Pre Clinical Evaluation of 1,3,4 Thiadiazol 2 Yl Methanamine and Its Derivatives

In Vitro Efficacy Assessment

The initial stages of pre-clinical evaluation involve rigorous in vitro testing to determine the biological activity of newly synthesized compounds at a cellular and molecular level.

Derivatives of (1,3,4-Thiadiazol-2-yl)methanamine have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. nih.govmdpi.com Cell viability assays, such as MTT and CCK-8, are commonly employed to quantify these effects. nih.govnih.gov

One study discovered a lead compound with a (1,3,4-thiadiazol-2-yl)-acrylamide scaffold that showed notable cytotoxicity. Subsequent synthesis and testing of 60 derivatives revealed that the most potent compounds exhibited IC₅₀ values between 1-5 μM against acute leukemia cell lines RS4;11 and HL-60. nih.gov Importantly, these compounds did not show significant cytotoxicity towards normal HEK-293T cells, with IC₅₀ values greater than 50 μM, indicating a degree of selectivity for cancer cells. nih.gov Further investigation through flow cytometry confirmed that these active compounds induce caspase-dependent apoptosis. nih.gov

Another series of 1,3,4-thiadiazole (B1197879) derivatives was evaluated against LoVo (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cancer cell lines. nih.gov The novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated potent anti-proliferative effects with an IC₅₀ value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation. nih.govnih.gov Analyses of the cell cycle and apoptosis induction were also key components of this evaluation. nih.gov

Similarly, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were tested for their anti-proliferation ability against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975). nih.gov These compounds showed excellent activity, particularly against SK-BR-3 cells, while having a weaker inhibitory effect on healthy breast (MCF-10A) and lung (Beas-2B) cells. nih.gov Studies indicated that the hit compound, YH-9, promotes the expression of Reactive Oxygen Species (ROS) and induces the release of cytochrome c in SK-BR-3 cells, leading to inhibited proliferation. nih.gov

The following table summarizes the cytotoxic activities of various this compound derivatives in different cancer cell lines.

Derivative ClassCell LineReported Activity (IC₅₀)Reference
(1,3,4-thiadiazol-2-yl)-acrylamideRS4;11 (Acute Leukemia)1-5 μM nih.gov
(1,3,4-thiadiazol-2-yl)-acrylamideHL-60 (Acute Leukemia)1-5 μM nih.gov
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Adenocarcinoma)2.44 µM nih.govnih.gov
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Adenocarcinoma)23.29 µM nih.govnih.gov
1,3,4-thiadiazol-2-amide (Compound 6f)A549 (Lung Cancer)0.03 μM nih.gov
1,3,4-thiadiazol-2-amide (Compound 6f)MCF-7 (Breast Adenocarcinoma)0.06 μM nih.gov
1,3,4-thiadiazol-2-amide (Compound 6f)HepG2 (Hepatocellular Carcinoma)0.05 μM nih.gov
N-(6-methoxybenzothiazol-2-yl)-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 13)MCF-7 (Breast Adenocarcinoma)Highly Selective (SI > 100) nih.gov
N-(6-methoxybenzothiazol-2-yl)-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 13)HepG2 (Hepatocellular Carcinoma)Highly Selective (SI > 100) nih.gov

The molecular mechanisms underlying the biological activities of this compound derivatives are often elucidated through enzyme assays. These compounds have been shown to inhibit a variety of enzymes implicated in disease pathogenesis. researchgate.net

For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were designed as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both crucial in cancer progression. nih.govmdpi.com Kinase assays confirmed that these compounds could selectively inhibit the kinase activity of both EGFR and HER-2. nih.gov

In the context of neurodegenerative diseases, drug-1,3,4-thiadiazole hybrid compounds were assessed for their ability to inhibit acetylcholinesterase (AChE). nih.gov The most promising molecule in the series, compound 3b, exhibited an IC₅₀ value of 18.1 ± 0.9 nM, showing significantly greater activity than the reference drug, neostigmine (B1678181) methyl sulfate. Kinetic studies revealed a mixed-type mechanism of AChE inhibition. nih.gov

Other studies have explored the anti-inflammatory potential of these derivatives. In vitro assays demonstrated that certain 1,3,4-thiadiazole derivatives possess significant proteinase enzyme inhibitory activities. nih.gov For example, at a concentration of 100 ppm, derivatives exhibited up to 76.91% inhibition of proteinase activity. nih.gov Furthermore, some derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1). researchgate.net The anticancer effects of some derivatives are also linked to the inhibition of enzymes like tubulin, with one 1,3,4-thiadiazol-2-amide derivative (6f) showing potent tubulin polymerization inhibitory activity (IC₅₀=1.73 μM). nih.gov

Derivative ClassTarget EnzymeReported ActivityReference
N-(1,3,4-thiadiazol-2-yl)benzamideEGFR/HER-2Selective dual-target inhibition nih.gov
Drug-1,3,4-thiadiazole hybrid (Compound 3b)Acetylcholinesterase (AChE)IC₅₀ = 18.1 ± 0.9 nM nih.gov
1,3,4-Thiadiazole Derivative CProteinase57.41% inhibition at 100 ppm nih.gov
1,3,4-Thiadiazole Derivative BProteinase76.91% inhibition at 100 ppm nih.gov
1,3,4-thiadiazol-2-amide (Compound 6f)Tubulin PolymerizationIC₅₀ = 1.73 μM nih.gov
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (Compound 7)Cyclooxygenase-1 (COX-1)51.36 ± 3.32% inhibition at 100 µM researchgate.net

In Vivo Pharmacological Studies

Following promising in vitro results, the evaluation of this compound derivatives proceeds to in vivo studies to assess their efficacy and biological activity within a living organism.

Animal models that mimic human diseases are crucial for evaluating the therapeutic potential of drug candidates. Derivatives of 1,3,4-thiadiazole have been tested in various efficacy models. For anti-inflammatory activity, the carrageenan-induced rat paw edema model is commonly used. nih.gov In this acute model, certain derivatives demonstrated a significant reduction in paw edema. nih.gov A chronic model of inflammation, the cotton pellet granuloma method, also showed that these derivatives could substantially reduce granuloma formation. nih.gov

In oncology, xenograft models are a mainstay. In one such study, a breast cancer xenograft model using SK-BR-3 cells was established in mice. nih.gov The administration of the N-(1,3,4-thiadiazol-2-yl)benzamide derivative YH-9 was found to effectively inhibit tumor growth and angiogenesis with minimal toxicity. nih.gov For central nervous system (CNS) applications, synthesized 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues were screened for their effects on the CNS in mouse models, indicating potential as antidepressant agents. nih.gov

Animal models are essential to confirm the biological activities observed in vitro. The anti-inflammatory potential of 1,3,4-thiadiazole derivatives A, B, and C was confirmed in vivo, where they showed significant effects in both acute and chronic inflammation models in rats. nih.gov

The anticancer activity observed in cell-based assays was also validated in animal models. Derivatives tested in mice with Ehrlichs Ascites Carcinoma (EAC) cells were shown to inhibit tumor growth after 14 days of treatment. mdpi.com The in vivo efficacy of derivative YH-9 in an SK-BR-3 cell xenograft model provided strong confirmation of its potential as an anti-breast cancer agent that inhibits both tumor growth and angiogenesis. nih.gov Furthermore, studies on 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues in mice confirmed their influence on the central nervous system, substantiating the potential for developing these compounds into CNS-active drugs. nih.gov

Early Stage Toxicity Screening (e.g., Daphnia magna model)

Early assessment of a compound's toxicity is critical to avoid advancing candidates that may later fail due to safety concerns. The Daphnia magna (water flea) model is a widely used and accepted invertebrate model for the preliminary toxicity evaluation of chemical compounds. nih.govnih.gov This model is cost-effective and provides a rapid assessment of acute toxicity, often correlating well with toxicity in mammals. uc.ptosti.gov

In the evaluation of novel 1,3,4-thiadiazole derivatives, the Daphnia magna model was used to assess acute toxicity. nih.govnih.gov For the promising anticancer compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, the Daphnia test revealed little to no toxic effects, which is an encouraging sign for its potential as a lead compound for further drug development. nih.govnih.gov The use of such models allows for the high-throughput screening of compounds, ensuring that only those with a favorable preliminary safety profile proceed to more extensive and costly testing in mammalian models. nih.gov

Future Directions and Challenges in 1,3,4 Thiadiazol 2 Yl Methanamine Research

Development of Novel Analogues with Improved Efficacy and Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of (1,3,4-Thiadiazol-2-yl)methanamine to enhance their therapeutic efficacy and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the molecular structure influence biological activity.

The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold, and substitutions at various positions can significantly modulate the pharmacological profile of the resulting compounds. For instance, the introduction of different aryl groups and other substituents on the thiadiazole ring has been shown to be a viable strategy for developing potent and selective therapeutic agents. The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to cross cellular membranes and interact with biological targets. nih.gov

Research has shown that the anticancer effect of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is often enhanced by the introduction of an aromatic ring at the 5th position of the thiadiazole core. nih.gov The nature and position of substituents on this aromatic ring, as well as the substituent on the amino group, influence the efficacy of these compounds against cancer cells. nih.gov For example, a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized and evaluated for their anticancer activities. One compound in this series, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide), demonstrated promising cytotoxic activity against MCF7 and A549 cancer cell lines. mdpi.comresearchgate.net

Furthermore, the hybridization of the 1,3,4-thiadiazole scaffold with other pharmacologically active moieties is a promising strategy. This approach can lead to compounds with synergistic or additive effects, potentially enhancing efficacy and selectivity.

Future efforts should focus on:

Systematic modification of the substituents on the aminomethyl group.

Introduction of diverse functional groups at the 5-position of the thiadiazole ring.

Synthesis of hybrid molecules incorporating other pharmacophores with known biological activities.

Table 1: Cytotoxic Activity of Selected 1,3,4-Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide)MCF784
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide)A54934
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.29

Addressing Drug Resistance Mechanisms

A significant hurdle in the long-term efficacy of many therapeutic agents is the development of drug resistance. For derivatives of this compound, particularly in their application as anticancer and antimicrobial agents, understanding and overcoming resistance mechanisms is paramount.

The hybridization of two or more pharmacophores to create new derivatives is a strategy being explored to overcome drug-resistance mechanisms. researcher.life Some 1,3,4-thiadiazole derivatives have been investigated for their potential to overcome multidrug resistance in cancer treatment. frontiersin.org Studies suggest that these compounds may sensitize drug-resistant cancer cells to chemotherapy agents, thereby enhancing their cytotoxic effects. frontiersin.org

Future research in this area should investigate:

The potential for this compound derivatives to inhibit efflux pumps, a common mechanism of multidrug resistance.

The ability of these compounds to modulate signaling pathways that are dysregulated in resistant cells.

The development of combination therapies where this compound analogues are used to re-sensitize resistant cells to existing drugs.

Exploration of New Therapeutic Applications

While the primary focus of research on 1,3,4-thiadiazole derivatives has been on their anticancer and antimicrobial activities, the versatility of this scaffold suggests a broader therapeutic potential. researchgate.netdntb.gov.ua

Recent studies have highlighted the neuroprotective effects of certain 2-amino-1,3,4-thiadiazole derivatives. nih.govnih.gov For instance, the compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to exert a trophic effect in neuronal cell cultures and exhibit neuroprotective activity in models of neurotoxicity. nih.gov Similarly, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) has demonstrated protective action in neuronal cultures exposed to neurotoxic conditions. nih.govfrontiersin.org These findings suggest that this compound derivatives could be explored for the treatment of neurodegenerative diseases.

The 1,3,4-thiadiazole nucleus is also a component of compounds with anticonvulsant properties. nih.gov This opens up the possibility of developing novel antiepileptic drugs based on the this compound scaffold.

Future avenues of exploration include:

Evaluating the neuroprotective potential of this compound derivatives in various in vitro and in vivo models of neurodegeneration.

Screening libraries of these compounds for anticonvulsant activity.

Investigating their potential as anti-inflammatory, analgesic, and antiviral agents, given the broad spectrum of activity of the 1,3,4-thiadiazole class. researchgate.netdntb.gov.ua

Advanced Computational and Experimental Integration in Drug Discovery

The integration of computational and experimental approaches is revolutionizing drug discovery. For this compound research, this synergy will be critical for accelerating the identification and optimization of lead compounds.

In silico techniques such as molecular docking and molecular dynamics simulations can be employed to:

Predict the binding modes of this compound derivatives to their biological targets.

Elucidate the structural basis for their activity and selectivity.

Guide the design of new analogues with improved binding affinities and pharmacokinetic properties.

These computational predictions can then be validated through experimental synthesis and biological evaluation. For example, molecular docking studies have been used to explore the binding modes of 1,3,4-thiadiazole derivatives with targets such as the estrogen receptor for breast cancer. bohrium.com This integrated approach allows for a more focused and efficient drug discovery process.

Translational Research and Clinical Potential

The ultimate goal of drug discovery is the translation of promising preclinical findings into clinically effective therapies. For this compound derivatives, this will require a robust pipeline of translational research.

Key steps in this process include:

Preclinical in vivo studies: Promising in vitro candidates must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles. In vivo studies have been conducted on various 1,3,4-thiadiazole derivatives to evaluate their anticonvulsant and anticancer activities. researchgate.netfrontiersin.org

Toxicity studies: Comprehensive toxicological assessments are necessary to ensure the safety of lead compounds before they can be advanced to clinical trials.

Biomarker development: Identifying biomarkers that can predict patient response to this compound-based therapies will be crucial for patient stratification in clinical trials.

While the clinical potential of this compound itself is yet to be fully realized, the significant body of research on the broader 1,3,4-thiadiazole class provides a strong foundation for future development. The diverse biological activities and favorable drug-like properties of this scaffold suggest that with continued research and development, derivatives of this compound could emerge as valuable therapeutic agents for a range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1,3,4-thiadiazol-2-yl)methanamine derivatives, and how are reaction conditions optimized?

  • Methodology : Derivatives are typically synthesized via cyclization of thiosemicarbazides or condensation of hydrazine with carbon disulfide. For example, trifluoroethyl-substituted analogs are synthesized by reacting 2-aminothiazole with 2,2,2-trifluoroethyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃) . Optimization involves adjusting solvents (ethanol, methanol, or DMF), catalysts (e.g., K₂CO₃), and temperature (60–100°C) to improve yields (70–85%) .

Q. How are structural and functional groups confirmed in this compound derivatives?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are standard. For instance, ¹H NMR confirms methanamine (-CH₂NH₂) protons at δ 3.8–4.2 ppm, while MS validates molecular ions (e.g., m/z 144.06 for [M+H]+ in C₅H₉N₃S) . Infrared spectroscopy (IR) identifies thiadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties like collision cross-section (CCS) for this compound derivatives?

  • Methodology : Ion mobility-mass spectrometry (IM-MS) coupled with machine learning models predicts CCS values. For example, the [M+H]+ ion of (5-ethyl-1,3,4-thiadiazol-2-yl)methanamine has a predicted CCS of 128.0 Ų . These models use molecular descriptors (polar surface area, logP) to correlate with experimental data, aiding in structural identification .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Methodology : Comparative SAR studies and molecular docking. For instance, trifluoroethyl groups enhance lipophilicity (logP 1.8 vs. 1.2 for unsubstituted analogs), improving membrane permeability . Discrepancies in antimicrobial IC₅₀ values (e.g., 2–10 µM vs. >50 µM) are analyzed via substituent electronic effects (Hammett constants) .

Q. How are crystallographic data utilized to validate thiadiazole ring geometry and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (C-N: 1.30–1.34 Å) and packing motifs. For 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, hydrogen bonding (N-H···N) stabilizes the crystal lattice, with π-π stacking (3.6 Å) between aryl groups .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low-purity products, and how is this addressed?

  • Analysis : Side reactions (e.g., oxidation of -NH₂ groups) occur in polar aprotic solvents. Solution: Use reducing agents (NaBH₄) during synthesis and purify via flash chromatography (silica gel, ethyl acetate/hexane) . Purity is confirmed by HPLC (≥95% area) .

Q. What advanced techniques characterize the electronic properties of thiadiazole derivatives?

  • Methodology : Cyclic voltammetry (CV) measures redox potentials (E₁/₂ = -0.5 to -1.2 V vs. Ag/AgCl), correlating with electron-withdrawing substituents. Time-dependent DFT calculations predict absorption spectra (λ_max 280–320 nm) for fluorescent derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3,4-Thiadiazol-2-yl)methanamine
Reactant of Route 2
(1,3,4-Thiadiazol-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.